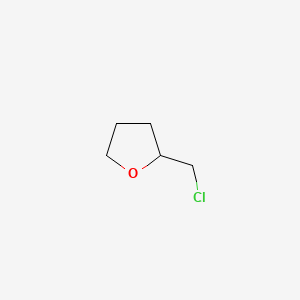
Tetrahydrofurfuryl chloride
Übersicht
Beschreibung
Tetrahydrofurfuryl chloride, also known as 2-(chloromethyl)tetrahydrofuran, is an organic compound with the molecular formula C5H9ClO. It is a colorless liquid with a molecular weight of 120.58 g/mol. This compound is a derivative of tetrahydrofuran and is used in various chemical synthesis processes due to its reactive chloromethyl group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrahydrofurfuryl chloride can be synthesized from tetrahydrofurfuryl alcohol through a reaction with thionyl chloride or phosphorus trichloride. The reaction typically involves the following steps:
-
Reaction with Thionyl Chloride:
- Freshly distilled tetrahydrofurfuryl alcohol is mixed with thionyl chloride in the presence of pyridine as a catalyst.
- The mixture is cooled in an ice bath and stirred rapidly.
- Thionyl chloride is added dropwise to control the exothermic reaction.
- The reaction mixture is then stirred for several hours, followed by extraction with ether and purification by distillation .
-
Reaction with Phosphorus Trichloride:
- Tetrahydrofurfuryl alcohol is reacted with phosphorus trichloride under controlled conditions.
- The reaction mixture is then processed similarly to the thionyl chloride method to obtain this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, efficient cooling systems, and continuous distillation units to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Tetrahydrofurfuryl chloride undergoes various chemical reactions, including:
-
Nucleophilic Substitution:
- The chloromethyl group in this compound is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
- Common reagents include sodium amide, sodium alkoxides, and thiolates .
-
Reduction:
Major Products Formed:
Nucleophilic Substitution: Depending on the nucleophile used, products such as tetrahydrofurfuryl amines, ethers, and thioethers can be formed.
Reduction: The major product is tetrahydrofurfuryl alcohol.
Wissenschaftliche Forschungsanwendungen
Tetrahydrofurfuryl chloride has several applications in scientific research, including:
-
Organic Synthesis:
-
Biological Studies:
-
Industrial Applications:
Wirkmechanismus
The mechanism of action of tetrahydrofurfuryl chloride primarily involves its reactivity as an alkylating agent. The chloromethyl group can react with nucleophiles, leading to the formation of various substituted tetrahydrofuran derivatives. This reactivity is exploited in organic synthesis to introduce functional groups into molecules .
Vergleich Mit ähnlichen Verbindungen
Tetrahydrofuran: A related compound with a similar structure but without the chloromethyl group.
Tetrahydrofurfuryl Alcohol: The alcohol derivative of tetrahydrofurfuryl chloride.
Furfural: A precursor to this compound and other furan derivatives.
Uniqueness: this compound is unique due to its reactive chloromethyl group, which allows it to participate in a wide range of chemical reactions. This makes it a valuable intermediate in organic synthesis compared to its analogs .
Eigenschaften
IUPAC Name |
2-(chloromethyl)oxolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO/c6-4-5-2-1-3-7-5/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVJLGIMHHWKRAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883930 | |
| Record name | Furan, 2-(chloromethyl)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [MSDSonline] | |
| Record name | 2-Chloromethyl tetrahydrofuran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7358 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
150-151 °C | |
| Record name | 2-CHLOROMETHYL TETRAHYDROFURAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.110 @ 25 °C | |
| Record name | 2-CHLOROMETHYL TETRAHYDROFURAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
3003-84-7 | |
| Record name | 2-(Chloromethyl)tetrahydrofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3003-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloromethyl tetrahydrofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003003847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrofurfuryl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furan, 2-(chloromethyl)tetrahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Furan, 2-(chloromethyl)tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)tetrahydrofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.185 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLOROMETHYL TETRAHYDROFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R874RQ16IG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-CHLOROMETHYL TETRAHYDROFURAN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2114 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic applications of Tetrahydrofurfuryl chloride?
A1: this compound serves as a valuable starting material for synthesizing various compounds. For instance, it can be reacted with n-butyllithium (n-BuLi) in tert-butyl methyl ether (t-BuOMe) at 0°C to produce Pent-4-yn-1-ol with a high yield []. Alternatively, reacting it with lithium in tetrahydrofuran (THF) at temperatures ranging from 0°C to room temperature leads to the formation of Pent-4-en-1-ol in high yield []. These reactions highlight the versatility of this compound in accessing different alcohol derivatives.
Q2: Can you provide an example of a multi-step synthesis using this compound?
A2: this compound is a key intermediate in the synthesis of N-ethyl-2-aminomethyl pyrrolidine, a precursor for the antipsychotic drug sulpiride []. The synthesis involves converting Tetrahydrofurfuryl alcohol to this compound using thionyl chloride. Subsequent steps include ammonation, amine protection, decyclization, cyclization with ethylamine, and finally, hydrolysis to yield the desired N-ethyl-2-aminomethyl pyrrolidine [].
Q3: How is this compound utilized in the synthesis of complex molecules?
A3: Researchers utilize this compound in synthesizing complex molecules like monoalkenylated crown ethers and C-pivot cryptands []. For instance, it reacts with N-(2-allyloxy)ethyl-N-(2-hydroxyethyl)-4,13-diaza-18-crown-6 in the presence of sodium hydride to yield a novel N-(2-allyloxy)ethyl-N'-(tetrahydrofurfuryloxy)ethyl-substituted crown ether derivative []. This example demonstrates the utility of this compound in introducing specific functional groups to complex molecular frameworks.
Q4: Are there any alternative reagents to this compound in these reactions?
A4: Yes, depending on the specific reaction and desired product, alternative reagents can be used. For example, in the synthesis of monoalkenylated crown ethers, 3,3-dimethylbutyl tosylate can be employed instead of this compound to introduce a different alkyl chain to the crown ether structure []. The choice of reagent ultimately depends on the desired final product and reaction conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






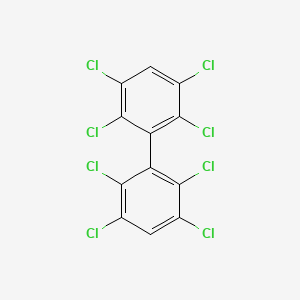

![2-[(4-Methoxyphenoxy)methyl]oxirane](/img/structure/B1346572.png)
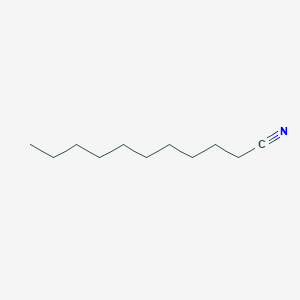

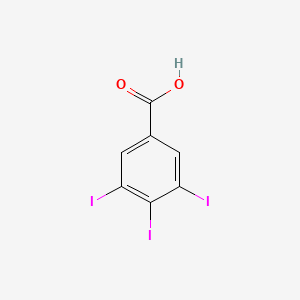
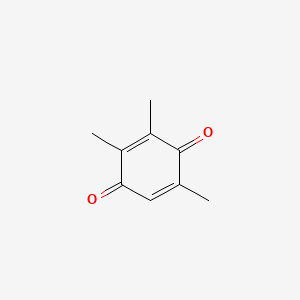
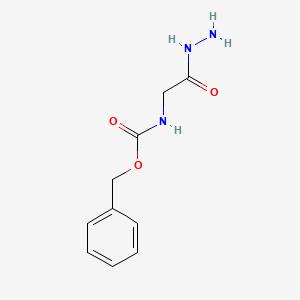
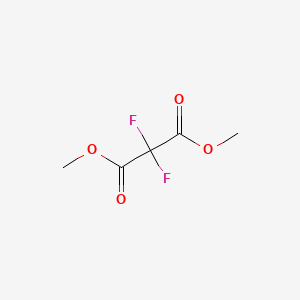
![5,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1346581.png)
